molecular formula C8H6BF3O4 B1446387 (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 1451392-92-9

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1446387
CAS RN: 1451392-92-9
M. Wt: 233.94 g/mol
InChI Key: RLDVJTZCOBBLQW-UHFFFAOYSA-N
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Description

“(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” is a type of boronic acid that has been studied in the context of its physicochemical, structural, antimicrobial, and spectroscopic properties . It has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .


Synthesis Analysis

The synthesis of boronic acids, including “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, is relatively simple and well-known . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Chemical Reactions Analysis

The introduction of the -OCF3 group influences the acidity of “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, depending on the position of a substituent, with the ortho isomer being the least acidic . In some solutions, the title compound isomerizes with the formation of the corresponding 3hydroxybenzoxaborole .


Physical And Chemical Properties Analysis

The presence of an electron-withdrawing substituent in “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” results in a considerable rise in the acidity in comparison with its analogues . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The compound’s stability and compatibility with various functional groups make it an ideal candidate for synthesizing complex organic molecules.

Synthesis of Phosphodiesterase Inhibitors

The compound has been used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These molecules are studied for their potential as orally active phosphodiesterase 10A inhibitors, which could have significant therapeutic applications in treating disorders like schizophrenia and Huntington’s disease.

Development of Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists

Researchers have utilized (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are investigated for their role as TRPM8 antagonists, which could be beneficial in treating pain disorders and migraine.

Fluoride-Selective Chemosignaling

This boronic acid derivative has been studied for its effects on fluoride-selective chemosignaling behavior of merocyanine dyes . The ability to selectively bind fluoride ions makes it a useful tool in developing sensors and indicators for environmental and biological applications.

Biological Inhibition Studies

The compound serves as a biological inhibitor of γ-glutamyltranspeptidase . This enzyme plays a role in glutathione metabolism and its inhibition can provide insights into the treatment of diseases related to oxidative stress.

Palladium-Catalyzed Homocoupling Reactions

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: is also a reagent in palladium-catalyzed homocoupling reactions . These reactions are useful for creating symmetrical biaryls, which are structural motifs commonly found in pharmaceuticals and organic materials.

Safety And Hazards

“(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The interest in boronic acids, including “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVJTZCOBBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210547
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

CAS RN

1451392-92-9
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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